4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as AG-490, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AG-490 belongs to the class of benzoxazepines and has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Wissenschaftliche Forschungsanwendungen
Dopaminergic Activity
The dopaminergic activity of substituted benzazepines has been extensively studied. For instance, compounds with a benzazepine backbone were synthesized and evaluated as agonists for central and peripheral dopamine receptors, showing potential for treating conditions related to dopamine dysregulation (Pfeiffer et al., 1982). This research demonstrates the potential of benzoxazepin derivatives in the development of new dopaminergic drugs.
Synthesis Techniques
The synthetic pathways to create benzazepine derivatives, including benzoxazepines, have been explored, offering valuable methodologies for producing novel compounds. For example, new syntheses of phenyl-substituted benzoxazepines provide insights into the chemical reactions required to create these complex molecules, which can be pivotal in developing new therapeutic agents (Ackerman et al., 1972).
Catalysis and Chemical Transformations
Benzoxazepin compounds have been used in studies focusing on catalyst activation and chemical transformations. Research into Cp*RhIII/IrIII-1,2,3-triazole-based organochalcogen ligand complexes, including benzoxazepin derivatives, highlights their role in facilitating various chemical reactions, such as transfer hydrogenation and oxidation processes, demonstrating the chemical versatility of these compounds (Saleem et al., 2014).
Anticonvulsant and CNS Agents
Benzoxazepine derivatives have been evaluated for their potential as anticonvulsant agents and their effects on the central nervous system (CNS). Studies on substituted benzothiazepine and benzoxazepine derivatives have shown promising results in in vivo models, suggesting their application in treating epilepsy and other neurological disorders (Garg et al., 2010).
Potential Antihyperglycemic Agents
Research into substituted pyrazoles and pyrazolones, structurally related to benzoxazepines, has identified potent antihyperglycemic agents, indicating the potential of benzoxazepin derivatives in managing diabetes through the modulation of glucose reabsorption (Kees et al., 1996).
Eigenschaften
IUPAC Name |
4-(3-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-20-14-7-4-6-13(9-14)17-10-12-5-2-3-8-15(12)19-11-16(17)18/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRKPXZAGKZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.